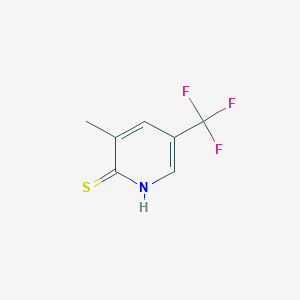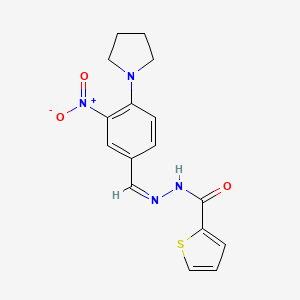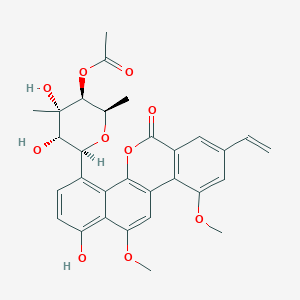![molecular formula C22H20N2O6S B14114633 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a chromene carboxamide, which contributes to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethoxy-2-aminobenzothiazole with 4-oxo-4H-chromene-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Functionalized benzo[d]thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to enzyme active sites, inhibiting their activity. Additionally, the chromene carboxamide structure allows for interactions with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects, such as enzyme inhibition and anti-inflammatory activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide: shares similarities with other benzo[d]thiazole derivatives and chromene carboxamides.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Chromene carboxamides: These compounds are studied for their potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Uniqueness
What sets this compound apart is its dual functionality, combining the properties of both benzo[d]thiazole and chromene carboxamide moieties. This unique structure allows for a broader range of biological activities and chemical reactivity, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C22H20N2O6S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H20N2O6S/c1-27-9-8-24-15-10-17(28-2)18(29-3)11-19(15)31-22(24)23-21(26)14-12-30-16-7-5-4-6-13(16)20(14)25/h4-7,10-12H,8-9H2,1-3H3 |
Clave InChI |
YSQZSLNUVWUJKY-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)


![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
